Cas no 81-60-7 (1,4,5,8-Tetrahydroxyanthra-9,10-quinone)

1,4,5,8-Tetrahydroxyanthra-9,10-quinone is a polyhydroxyanthraquinone derivative with notable applications in dye chemistry, organic synthesis, and materials science. Its structure features four hydroxyl groups positioned at the 1, 4, 5, and 8 sites of the anthraquinone core, enhancing its electron-donating properties and chelating capabilities. This compound exhibits strong absorption in the visible spectrum, making it useful as a colorant or intermediate in pigment production. Its redox-active quinone moiety also lends utility in electrochemical applications and as a precursor for functionalized anthraquinones. The compound’s stability and solubility in polar solvents further facilitate its use in research and industrial processes.
1,4,5,8-Tetrahydroxyanthra-9,10-quinone structure
81-60-7 structure
Product Name:1,4,5,8-Tetrahydroxyanthra-9,10-quinone
CAS No:81-60-7
MF:C14H8O6
MW:272.20972442627
CID:81699
PubChem ID:6686
Update Time:2025-06-15

1,4,5,8-Tetrahydroxyanthra-9,10-quinone Chemical and Physical Properties

Names and Identifiers

    • 1,4,5,8-Tetrahydroxyanthraquinone
    • 1,4,5,8-Tetrahydroxy-9,10-anthracenedione
    • 1,4,5,8-Tetrahydroxyanthracene-9,10-dione
    • 1,4,
    • 1,4,5,8-leucotetrahydroxy-9,10-anthracenedione
    • 1,4,5,8-Leucotetraoxyanthraquinone
    • 1,4,5,8-Ltoa
    • 1,4,5,8-TETRAHTYDROXYANTHRAQUINONE
    • 1,4,5,8-tetrahydroxy-10-anthracenedione
    • 1,4,5,8-Tetrahydroxy-9,10-anthrachinon
    • 1,4,5,8-Tetrahydroxyanthrachinon
    • 1,4,5,8-tetrahydroxy-anthraquinon
    • 1,4,5,8-tetrahydroxy-anthraquinone
    • 1,4,5,8-tetraoxy-9,10-anthraquinone
    • Anthraquinone,1,4,5,8-tetrahydroxy
    • RARECHEM AQ BD AN29
    • SCHEMBL3192484
    • 1,5,8-Leucotetraoxyanthraquinone
    • Anthraquinone,4,5,8-tetrahydroxy-
    • FT-0606754
    • SR-01000200928
    • Q27117162
    • EINECS 201-365-0
    • 9,10-Anthracenedione, 1,4,5,8-tetrahydroxy-
    • SCHEMBL4851177
    • CHEMBL5201761
    • DTXSID80230843
    • ANTHRAQUINONE, 1,4,5,8-TETRAHYDROXY-
    • 1,4,5,8-tetrahydroxy-9,10-dihydroanthracene-9,10-dione
    • AB00076680-01
    • W-110747
    • 1,4,5,8-tetrahydroxy-9,10-anthraquinone
    • CBDivE_015328
    • CHEBI:37479
    • 1,4,5,8-tetrahydroxyanthra-9,10-quinone
    • 4,5,8,9-tetrahydroxy-1,10-anthraquinone
    • CS-0455993
    • NS00038142
    • BRN 2154564
    • 81-60-7
    • 1,5,8-Ltoa
    • E3RU79UW8G
    • NSC401144
    • SOGCSKLTQHBFLP-UHFFFAOYSA-N
    • NSC-401144
    • NSC 401144
    • 1,4,5,8-Tetrahydroxy anthraquinone
    • AKOS002384347
    • WLN: L C666 BV IVJ DQ GQ KQ NQ
    • 1,4,5,8-Tetrahydroxyanthrachinon [Czech]
    • A840170
    • 4,8,9,10-tetra-hydroxy-1,5-anthraquinone
    • 9, 1,4,5,8-tetrahydroxy-
    • 9,10-Anthracenedione,1,4,5,8-tetrahydroxy-
    • SR-01000200928-1
    • W-104203
    • 4-08-00-03684 (Beilstein Handbook Reference)
    • 1,5,8-Tetrahydroxyanthrachinon
    • 5,8,9,10-Tetrahydroxy-1,4-anthraquinone
    • AC-14436
    • UNII-E3RU79UW8G
    • 1,4,5,8-Ltoa [Russian]
    • 1,4,5,8-Tetrahydroxy-9,10-anthracenedione (ACI)
    • Anthraquinone, 1,4,5,8-tetrahydroxy- (6CI, 7CI, 8CI)
    • STK238461
    • DTXCID10153334
    • 9,10-Anthracenedione, 1,4,5,8-tetrahydroxy-(9CI)
    • G78183
    • 1,4,5,8-Tetrahydroxyanthra-9,10-quinone
    • MDL: MFCD00428635
    • Inchi: 1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-18H
    • InChI Key: SOGCSKLTQHBFLP-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C=CC=2O)O)C(=O)C2C1=C(C=CC=2O)O

Computed Properties

  • Exact Mass: 272.03200
  • Monoisotopic Mass: 272.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 115A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.4292 (rough estimate)
  • Melting Point: >274.85°C
  • Boiling Point: 375.27°C (rough estimate)
  • Flash Point: 303.4°C
  • Refractive Index: 1.5230 (estimate)
  • PSA: 115.06000
  • LogP: 1.28440

1,4,5,8-Tetrahydroxyanthra-9,10-quinone Pricemore >>

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1,4,5,8-Tetrahydroxyanthra-9,10-quinone Production Method

Production Method 1

Reaction Conditions
Reference
Liquid crystalline triptycene derivatives
Norvez, Sophie, Journal of Organic Chemistry, 1993, 58(9), 2414-18

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Interaction of anthraquinone anti-cancer drugs with DNA:Experimental and computational quantum chemical study
Al-Otaibi, Jamelah S.; et al, Journal of Molecular Structure, 2017, 1127, 751-760

Production Method 3

Reaction Conditions
1.1 Catalysts: Sodium dithionite
Reference
Synthesis of leuco-1,4,5,8-tetrahydroxyanthraquinone
Krasnosel'skaya, M. I.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1987, 60(10), 2326-30

Production Method 4

Reaction Conditions
1.1 Catalysts: Sodium carbonate ,  Sodium tert-butoxide
Reference
Synthesis of leuco-1,4,5,8-tetrahydroxyanthraquinone
Krasnosel'skaya, M. I.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1987, 60(10), 2326-30

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Synthesis of leuco-1,4,5,8-tetrahydroxyanthraquinone
Krasnosel'skaya, M. I.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1987, 60(10), 2326-30

Production Method 6

Reaction Conditions
Reference
Electronic structure and near-infrared spectra of diquinone anion radicals
Almlof, Jan E.; et al, Journal of the American Chemical Society, 1990, 112(3), 1206-14

Production Method 7

Reaction Conditions
1.1 Catalysts: Trimethylaluminum ,  Sodium nitrite
2.1 Catalysts: Sodium dithionite
Reference
Synthesis of leuco-1,4,5,8-tetrahydroxyanthraquinone
Krasnosel'skaya, M. I.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1987, 60(10), 2326-30

Production Method 8

Reaction Conditions
1.1 Solvents: Nitrobenzene ;  180 °C; 12 h, 200 °C
Reference
Practical synthesis of triptycene trisquinone
Ryu, Youngjun; et al, Synthetic Communications, 2022, 52(8), 1184-1189

Production Method 9

Reaction Conditions
Reference
Preparation of pure 1,4,5,8-tetrahydroxy-2,3-dihydro-9,10-anthracendione
, Germany, , ,

Production Method 10

Reaction Conditions
Reference
Electronic structure and near-infrared spectra of diquinone anion radicals
Almlof, Jan E.; et al, Journal of the American Chemical Society, 1990, 112(3), 1206-14

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Synthesis of leuco-1,4,5,8-tetrahydroxyanthraquinone
Krasnosel'skaya, M. I.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1987, 60(10), 2326-30

Production Method 12

Reaction Conditions
Reference
Preparation of pure 1,4,5,8-tetrahydroxy-2,3-dihydro-9,10-anthracendione
, Germany, , ,

Production Method 13

Reaction Conditions
1.1 Catalysts: Sodium dithionite
Reference
Synthesis of leuco-1,4,5,8-tetrahydroxyanthraquinone
Krasnosel'skaya, M. I.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1987, 60(10), 2326-30

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium chlorate Solvents: Water ;  30 min, -5 °C; -5 °C → rt; 3 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Interaction of anthraquinone anti-cancer drugs with DNA:Experimental and computational quantum chemical study
Al-Otaibi, Jamelah S.; et al, Journal of Molecular Structure, 2017, 1127, 751-760

1,4,5,8-Tetrahydroxyanthra-9,10-quinone Raw materials

1,4,5,8-Tetrahydroxyanthra-9,10-quinone Preparation Products

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Amadis Chemical Company Limited
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Purity:99%
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(CAS:81-60-7)1,4,5,8-四羟基蒽醌隐色体
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Additional information on 1,4,5,8-Tetrahydroxyanthra-9,10-quinone

Chemical Profile of 1,4,5,8-Tetrahydroxyanthra-9,10-quinone (CAS No. 81-60-7)

1,4,5,8-Tetrahydroxyanthra-9,10-quinone, identified by the Chemical Abstracts Service Number (CAS No.) 81-60-7, is a polyphenolic compound belonging to the anthraquinone family. This molecule has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and a broad spectrum of biological activities. The presence of multiple hydroxyl groups and a quinone core imparts distinct reactivity and functionality, making it a valuable scaffold for drug discovery and therapeutic applications.

The structural framework of 1,4,5,8-Tetrahydroxyanthra-9,10-quinone consists of a benzene ring fused with two additional benzene rings, with hydroxyl substituents at the 1, 4, 5, and 8 positions. The quinone moiety at the 9 and 10 positions contributes to its oxidizing properties, which are exploited in various chemical transformations and biological interactions. This compound's versatility stems from its ability to participate in redox reactions, form complexes with metal ions, and engage in hydrogen bonding interactions with biological targets.

Recent research has highlighted the potential of 1,4,5,8-Tetrahydroxyanthra-9,10-quinone in addressing chronic diseases characterized by oxidative stress and inflammation. Studies have demonstrated its efficacy in modulating enzymatic pathways such as lipoxygenase and cyclooxygenase (COX), which are pivotal in the pathogenesis of inflammatory disorders. The compound's ability to scavenge reactive oxygen species (ROS) has also been explored as a mechanism for preventing cellular damage associated with aging and neurodegenerative conditions.

In oncology research, 1,4,5,8-Tetrahydroxyanthra-9,10-quinone has been investigated for its antitumor properties. Preclinical studies suggest that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating stress signaling pathways. The hydroxyl groups on the anthraquinone core facilitate interactions with DNA and proteins involved in cell cycle regulation. Furthermore, its capacity to inhibit topoisomerases has been linked to its potential as a chemotherapeutic agent.

The compound's antimicrobial activity has also been a focus of recent investigations. 1,4,5,8-Tetrahydroxyanthra-9,10-quinone exhibits inhibitory effects against a range of bacterial and fungal strains by interfering with their cell wall synthesis and energy metabolism. These findings underscore its potential as an alternative therapeutic agent in combating multidrug-resistant pathogens.

From a synthetic chemistry perspective,1 ,4 ,5 ,8 -Tetrahydroxyanthra -9 ,10 -quinone serves as an important intermediate in the preparation of more complex derivatives with enhanced pharmacological properties. Its quinone structure allows for functionalization through oxidation-reduction reactions or nucleophilic additions. Researchers have leveraged these transformations to develop novel analogs with improved solubility or targeted bioavailability for clinical applications.

The pharmacokinetic profile of 1 ,4 ,5 ,8 -Tetrahydroxyanthra -9 ,10 -quinone is another area of active investigation. Studies indicate that it exhibits moderate oral bioavailability but undergoes rapid metabolism in vivo. This necessitates optimization strategies such as prodrug formulations or co-administration with enzyme inhibitors to prolong its therapeutic effects. Advances in metabolic profiling have provided insights into the major circulating metabolites and their biological significance.

Emerging evidence also suggests that 1 ,4 ,5 ,8 -Tetrahydroxyanthra -9 ,10 -quinone may play a role in modulating immune responses beyond its direct antimicrobial actions. Its interaction with immune cells such as macrophages and T lymphocytes has been reported to influence cytokine production and regulatory pathways involved in autoimmunity or allergic reactions. These findings open new avenues for exploring its potential in immunomodulatory therapies.

The environmental chemistry of 1 ,4 ,5 ,8 -Tetrahydroxyanthra -9 ,10 -quinone has not been extensively studied but warrants attention due to its persistence under certain conditions. Research on its degradation pathways suggests that it may form stable complexes with humic acids or other organic matter in aquatic systems. Understanding these interactions is crucial for assessing its ecological impact if used widely in industrial or agricultural applications.

In conclusion,1 ,4 ,5 ,8 -Tetrahydroxyanthra -9 ,10 -quinone (CAS No .81 -60 -7) is a multifaceted compound with significant promise across multiple domains of chemical biology . Its structural features enable diverse biological activities ranging from anti-inflammatory effects to antitumor properties . Ongoing research continues to uncover new mechanisms by which this molecule can be harnessed for therapeutic purposes while addressing challenges related to bioavailability . As synthetic methodologies advance further ,the potential applications of derivatives based on this scaffold are likely to expand .

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Amadis Chemical Company Limited
(CAS:81-60-7)1,4,5,8-Tetrahydroxyanthra-9,10-quinone
A840170
Purity:99%
Quantity:25g
Price ($):187.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:81-60-7)1,4,5,8-四羟基蒽醌隐色体
LE5568354
Purity:99%
Quantity:25KG,200KG,1000KG
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